Dichloromethyl(2-phenylpropyl)silane
Overview
Description
Synthesis Analysis
The synthesis of dichloromethyl(2-phenylpropyl)silane and related compounds involves the reaction of methylbis(trimethylsilyl)silane or phenylbis(trimethylsilyl)silane with chloroform and potassium tert-butoxide, producing organolithium derivatives through a remarkable series of isomerization processes. This method allows for the generation of intermediate organolithium derivatives, which upon hydrolysis yield [bis(trimethylsilyl)methyl]silanes, further illustrating the compound's versatility in synthetic chemistry (Schmohl, Reinke, & Oehme, 2001).
Molecular Structure Analysis
The molecular structure of dichloromethyl(2-phenylpropyl)silane derivatives can be complex, featuring various degrees of steric congestion and demonstrating significant deviations from standard bond parameters in highly congested silanes. X-ray crystallography of related compounds reveals these deviations, offering insight into the structural challenges and opportunities presented by silicon-based chemistry (Schmohl, Gross, Reinke, & Oehme, 2000).
Scientific Research Applications
Synthesis and Reactivity
One study delved into the reaction of (dichloromethyl)oligosilanes with organolithium reagents to synthesize novel kinetically stabilized silenes, exploring a series of isomerization processes involving transient silenes. This work underscores the compound's utility in generating silenes with potential applications in materials science and synthetic chemistry (Schmohl, Reinke, & Oehme, 2001).
Polymer Science
In polymer science, dichloromethyl(2-phenylpropyl)silane was utilized in the synthesis of polysilanes containing substituted benzophenanthrene groups, which exhibit significant photoluminescence and have potential applications in optoelectronic devices (Li, Qiu, Jiang, Lai, & Feng, 2007).
Surface Chemistry and Material Enhancement
The compound has been employed in the surface modification of nanosilica with different silane coupling agents to improve the mechanical, morphological, and thermal properties of polypropylene nanocomposites. This application demonstrates the role of dichloromethyl(2-phenylpropyl)silane in enhancing polymer materials (Lin, Akil, & Ishak, 2011).
Organosilicon Chemistry
Research in organosilicon chemistry has led to the synthesis of multifunctional (chloromethyl)silanes, including derivatives of dichloromethyl(2-phenylpropyl)silane. These compounds are of great interest for synthetic chemistry, offering building blocks for further elaboration into complex silicon-containing molecules (Daiß et al., 2004).
Catalysis and Synthesis
Another study presented a one-step synthesis technique for fluorenyl-substituted chlorosilanes via Friedel–Crafts alkylation of biphenyl, showcasing the reactivity and potential of dichloromethyl(2-phenylpropyl)silane in facilitating novel synthetic pathways (Song et al., 2001).
Safety And Hazards
Dichloromethyl(2-phenylpropyl)silane is a hazardous substance. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is also toxic if inhaled . Silanes in general can be dangerous to approach if they are leaking and not burning, especially if there is any confinement .
properties
IUPAC Name |
dichloro-methyl-(2-phenylpropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-9(8-13(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUWGCLZOZCJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Si](C)(Cl)Cl)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929277 | |
Record name | Dichloro(methyl)(2-phenylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloromethyl(2-phenylpropyl)silane | |
CAS RN |
13617-28-2 | |
Record name | [2-(Dichloromethylsilyl)-1-methylethyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13617-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (2-(dichloromethylsilyl)-1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013617282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [2-(dichloromethylsilyl)-1-methylethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(methyl)(2-phenylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethyl(2-phenylpropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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